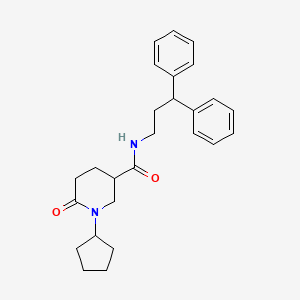
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as BH-P1, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. BH-P1 is a hydrazide derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is not fully understood. However, it has been proposed that N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis in cancer cells by activating the caspase pathway. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to inhibit viral replication by targeting viral proteases.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide induces apoptosis and inhibits tumor growth. Inflammatory cytokine production is inhibited by N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, leading to reduced inflammation. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide also inhibits viral replication, which can prevent the spread of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising therapeutic agent. However, there are also limitations to using N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide.
Zukünftige Richtungen
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One area of research is the optimization of its use as a therapeutic agent. More research is needed to determine the optimal dosage and administration of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide for the treatment of cancer, inflammatory diseases, and viral infections. Another area of research is the elucidation of its mechanism of action. Understanding the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide will enable researchers to optimize its use and develop more effective therapeutic agents. Finally, more research is needed to determine the potential side effects of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide and to develop strategies to mitigate these side effects.
Synthesemethoden
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with piperidine-1-sulfonyl chloride to form the intermediate compound. The intermediate is then reacted with 4-hydrazinobenzenesulfonamide to form the final product, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses. N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has potential applications in the treatment of cancer, inflammatory diseases, and viral infections.
Eigenschaften
IUPAC Name |
N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4S/c20-16-6-9-18(24)15(12-16)13-21-22-19(25)14-4-7-17(8-5-14)28(26,27)23-10-2-1-3-11-23/h4-9,12-13,24H,1-3,10-11H2,(H,22,25)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJSUJMFJJRYOX-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-bromo-2-hydroxybenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6077059.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6077067.png)
![2-ethoxyethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B6077072.png)

![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6077089.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B6077097.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6077099.png)
![4-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-isopropyl-6-{[4-(trifluoromethoxy)benzyl]oxy}-1,4-diazepan-2-one](/img/structure/B6077107.png)

![4-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6077120.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6077122.png)

![N-[4-(ethylsulfonyl)-2-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B6077131.png)
![2-(3-butenoyl)-7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6077148.png)